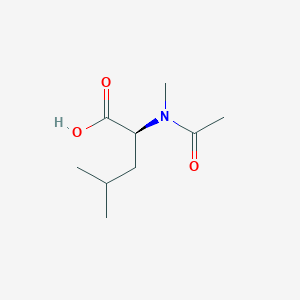
N-Acetyl-N-methyl-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-N-methyl-L-leucine is a modified amino acid derived from L-leucine, a naturally occurring amino acid. This compound has been studied for its potential applications in various fields, including medicine, chemistry, and biology. Its unique structure, featuring an acetyl group and a methyl group attached to the amino acid backbone, contributes to its distinct properties and biological activities.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from L-leucine. The process typically involves acetylation and methylation reactions to introduce the acetyl and methyl groups, respectively.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, resulting in the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to convert the compound into its reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to modify the compound by replacing specific functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions, with conditions varying based on the specific reagents.
Major Products Formed:
Oxidation Products: Oxidized derivatives of this compound, including carboxylic acids and ketones.
Reduction Products: Reduced forms of the compound, such as alcohols and amines.
Substitution Products: Modified derivatives with different functional groups attached to the amino acid backbone.
Scientific Research Applications
Medicine: The compound has shown promise in the treatment of neurological disorders, such as vertigo and cerebellar ataxia. It has also been investigated for its neuroprotective properties and its ability to improve cognitive function.
Chemistry: In chemical research, N-Acetyl-N-methyl-L-leucine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable reagent in organic synthesis.
Biology: The compound has been studied for its effects on cellular processes and its potential as a therapeutic agent. Research has focused on its ability to modulate enzyme activity and influence metabolic pathways.
Mechanism of Action
The mechanism by which N-Acetyl-N-methyl-L-leucine exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins within cells, influencing their activity and function.
Pathways Involved: this compound can modulate signaling pathways related to neurological function, inflammation, and cellular metabolism. Its effects on these pathways contribute to its therapeutic potential.
Comparison with Similar Compounds
N-Acetyl-leucine
N-Methyl-leucine
Acetylleucine
DL-leucine
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(2S)-2-[acetyl(methyl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-6(2)5-8(9(12)13)10(4)7(3)11/h6,8H,5H2,1-4H3,(H,12,13)/t8-/m0/s1 |
InChI Key |
PMLGUHPWWFBELQ-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N(C)C(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)O)N(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-Chloro-2-(difluoromethoxy)phenyl]propanenitrile](/img/structure/B15300423.png)
![[1-(2-Fluoroethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B15300436.png)
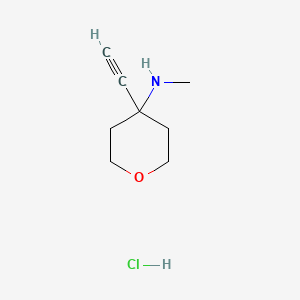

![3-[6-(2-Aminoethoxy)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B15300446.png)
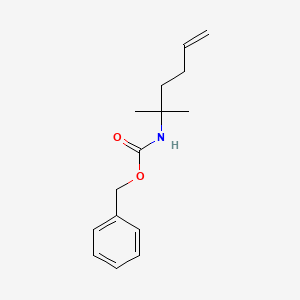
![[(3-Bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one](/img/structure/B15300466.png)
![[3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B15300469.png)
![4-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B15300474.png)
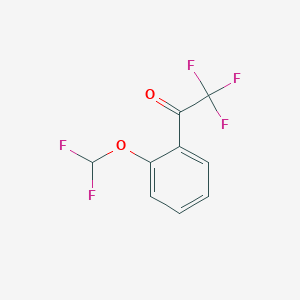
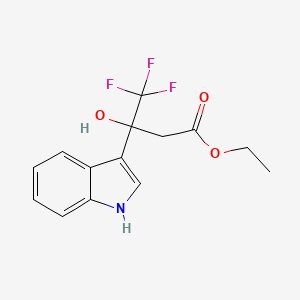
![tert-butyl N-(5-bromo-3-fluoropyridin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B15300482.png)
![7-(Methoxymethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B15300486.png)
amine](/img/structure/B15300500.png)
